molecular formula C10H10Cl2FN3O B15113260 4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride

4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15113260
M. Wt: 278.11 g/mol
InChI Key: BREACKRMWKTNBA-UHFFFAOYSA-N
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Description

4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride is a heterocyclic compound with the molecular formula C10H10Cl2FN3O. It is a pyrazole derivative, which is a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-[(2-chlorophenoxy)methyl]pyrazol-3-amine
  • 4-Chloro-1-[(2-bromophenoxy)methyl]pyrazol-3-amine
  • 4-Chloro-1-[(2-methylphenoxy)methyl]pyrazol-3-amine

Uniqueness

4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Properties

Molecular Formula

C10H10Cl2FN3O

Molecular Weight

278.11 g/mol

IUPAC Name

4-chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H9ClFN3O.ClH/c11-7-5-15(14-10(7)13)6-16-9-4-2-1-3-8(9)12;/h1-5H,6H2,(H2,13,14);1H

InChI Key

BREACKRMWKTNBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C(=N2)N)Cl)F.Cl

Origin of Product

United States

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